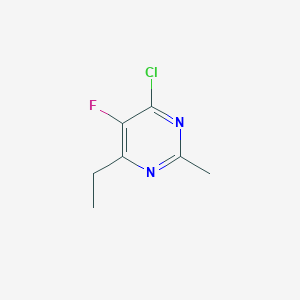

4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine

Beschreibung

BenchChem offers high-quality 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H8ClFN2 |

|---|---|

Molekulargewicht |

174.60 g/mol |

IUPAC-Name |

4-chloro-6-ethyl-5-fluoro-2-methylpyrimidine |

InChI |

InChI=1S/C7H8ClFN2/c1-3-5-6(9)7(8)11-4(2)10-5/h3H2,1-2H3 |

InChI-Schlüssel |

OPAHCJUCTQQWEK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=NC(=N1)C)Cl)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

reactivity profile of 4-chloro-pyrimidines in medicinal chemistry

An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-Pyrimidines in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 4-chloro-pyrimidines stand out as exceptionally versatile building blocks. Their reactivity profile, dominated by nucleophilic aromatic substitution (SNAr), allows for the strategic introduction of a wide array of functional groups, enabling the exploration of vast chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the reactivity of 4-chloro-pyrimidines, delving into the underlying mechanistic principles, factors governing their reactivity, and practical experimental considerations. We will explore the nuances of regioselectivity, discuss common synthetic applications, and provide detailed protocols to empower researchers in their quest for novel therapeutics.

The Privileged Pyrimidine: A Foundation for Drug Discovery

The pyrimidine ring system is a recurring motif in a multitude of biologically active molecules, including several approved drugs. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The nitrogen atoms within the ring act as hydrogen bond acceptors, while the aromatic system can participate in interactions with aromatic residues of proteins.

4-chloro-pyrimidines, in particular, serve as key intermediates in the synthesis of a diverse range of pharmaceutical compounds, from kinase inhibitors to anticancer agents.[1][2] The chlorine atom at the C4 position acts as a competent leaving group, facilitating the introduction of various nucleophiles and the construction of complex molecular architectures.

Understanding the Reactivity of 4-Chloro-Pyrimidines: The SNAr Mechanism

The principal reaction pathway for 4-chloro-pyrimidines is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This is typically a two-step addition-elimination process that is distinct from SN1 and SN2 reactions.[4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the pyrimidine ring. This carbon is rendered electrophilic by the electron-withdrawing effects of the ring nitrogen atoms. The attack temporarily disrupts the aromaticity of the ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer-like complex.[3]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, a good leaving group. This elimination step is typically fast and irreversible.[3]

Caption: Generalized SNAr mechanism of 4-chloro-pyrimidines.

Factors Influencing the Reactivity of 4-Chloro-Pyrimidines

The efficiency and outcome of SNAr reactions on 4-chloro-pyrimidines are governed by several interconnected factors. A thorough understanding of these elements is crucial for reaction optimization and achieving the desired synthetic outcome.

Electronic Effects of Substituents on the Pyrimidine Ring

The electronic nature of other substituents on the pyrimidine ring plays a pivotal role in modulating the reactivity of the C4 position.

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (-NO₂) or cyano (-CN) groups, enhances the electrophilicity of the pyrimidine ring, thereby accelerating the rate of nucleophilic attack. These groups help to stabilize the negative charge of the Meisenheimer complex.[5]

-

Electron-Donating Groups (EDGs): Conversely, EDGs, such as amino (-NH₂) or methoxy (-OCH₃) groups, decrease the reactivity of the ring towards nucleophiles by increasing electron density and destabilizing the anionic intermediate.[3]

The Nature of the Nucleophile

The strength and nature of the incoming nucleophile are critical determinants of the reaction rate and success.

-

Nucleophilicity: Stronger nucleophiles generally react faster. For instance, amines are excellent nucleophiles for this transformation.[4] The reactivity of anilines can be modulated by substituents on the aromatic ring; electron-donating groups on the aniline increase its nucleophilicity, while electron-withdrawing groups decrease it.[3]

-

Steric Hindrance: Bulky nucleophiles or substituents near the reaction center on either the pyrimidine ring or the nucleophile can significantly impede the reaction rate due to steric hindrance.[3]

Reaction Conditions: Solvent, Temperature, and Catalysis

The choice of reaction conditions can profoundly impact the reaction's efficiency and selectivity.

-

Solvent: Polar solvents are generally preferred as they can stabilize the polar transition state of the SNAr mechanism.[6] Water has emerged as an effective and environmentally friendly solvent for many of these reactions.[3][7] However, in some cases, aprotic solvents like DMF or DMSO may be necessary.[3]

-

Temperature: Many SNAr reactions on chloro-pyrimidines require heating to proceed at a reasonable rate.[3] Microwave-assisted synthesis has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times.[1]

-

Catalysis: While many SNAr reactions proceed without a catalyst, acid catalysis can be beneficial, particularly for less reactive nucleophiles.[6] For certain amination reactions, palladium catalysis has been employed to achieve high selectivity for the C4 position.[5]

Regioselectivity in Polysubstituted Pyrimidines

When the pyrimidine ring bears multiple halo-substituents, the issue of regioselectivity becomes paramount. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position.[5] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, making it more electrophilic.[5]

However, this inherent selectivity can be influenced and even reversed by the factors discussed above:

-

Substituents: An electron-donating group at the C6 position can direct substitution to the C2 position.[5] Conversely, an electron-withdrawing group at the C5 position tends to enhance the preference for C4 substitution.[5]

-

Nucleophile: While many nucleophiles favor the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, especially in the presence of an EWG at C5.[5]

-

Reaction Conditions: Temperature, solvent, and the choice of base can all influence the C4/C2 selectivity.[5]

Quantum mechanics (QM) calculations have proven to be a powerful tool for understanding and predicting the regioselectivity of SNAr reactions on dichloropyrimidines.[8][9]

Applications in Medicinal Chemistry: Synthesis of Bioactive Molecules

The synthetic utility of 4-chloro-pyrimidines is exemplified by their widespread use in the synthesis of a variety of biologically active compounds.

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrimidine core. The SNAr reaction of 4-chloro-pyrimidines with various amines is a common strategy to install the side chains necessary for potent and selective inhibition. For example, the synthesis of certain PI3K inhibitors has been achieved through sequential nucleophilic aromatic substitution and cross-coupling reactions starting from a disubstituted pyrimidine.[10]

Anticancer Agents

The pyrimidine scaffold is present in numerous anticancer drugs. Microwave-assisted synthesis of 2-amino-4-substituted pyrimidine derivatives from 2-amino-4-chloro-pyrimidine has been reported to yield compounds with significant cytotoxic activity against cancer cell lines.[1]

Covalent Inhibitors

4-chloro-pyrimidines can also be incorporated into covalent inhibitors, where the pyrimidine ring serves as a scaffold to position a reactive group that forms a covalent bond with the target protein.[2]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and nucleophiles.

General Protocol for Acid-Catalyzed Amination in Water

This protocol is adapted from the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines.[3]

-

Reaction Setup: In a suitable reaction vessel, combine the 4-chloro-pyrimidine derivative (1.0 eq) and the desired aniline (1.1 eq).

-

Solvent and Catalyst Addition: Add deionized water to achieve a concentration of approximately 0.1 M relative to the pyrimidine. Add a stock solution of aqueous HCl (e.g., 0.61 M) to provide 0.1 equivalents of the acid catalyst.[3]

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and basify the mixture by adding a saturated aqueous solution of Na₂CO₃ or NaHCO₃ until the pH is > 8.[3]

-

Isolation: The product may precipitate upon basification and can be collected by vacuum filtration. To recover additional material, extract the aqueous filtrate with an organic solvent such as ethyl acetate.[3]

-

Purification: Combine the filtered solid with the extracted organic phases. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[3]

Caption: Experimental workflow for acid-catalyzed amination in water.

General Protocol for Microwave-Assisted Amination

This protocol is based on the synthesis of 2-amino-4-substituted pyrimidine derivatives.[1]

-

Reaction Setup: In a microwave reaction vial, place the 4-chloro-pyrimidine derivative (1.0 eq, e.g., 2 mmol).

-

Solvent and Reagent Addition: Add anhydrous propanol (e.g., 1 mL) and stir to dissolve or suspend the starting material. Add the amine nucleophile (1.0 eq, 2 mmol) followed by triethylamine (approximately 1.5-2.0 eq).[1][3]

-

Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 120–140 °C for 15–30 minutes. Monitor for completion by TLC.[1][3]

-

Workup: After cooling, disperse the resulting mixture or precipitate in a saturated aqueous solution of sodium bicarbonate.[1][3]

-

Isolation: Extract the product into ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1][3]

-

Purification: Purify the product as necessary, for example, by column chromatography.[3]

Troubleshooting Common Issues

A summary of common problems and potential solutions is provided in the table below.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base. | 1. Use a stronger nucleophile or an activating agent.2. Gradually increase the reaction temperature.3. Screen different solvents and bases. |

| Poor C4-selectivity (in dichloropyrimidines) | 1. Reaction conditions favor C2-substitution.2. Steric hindrance near the C4 position.3. The nucleophile has an inherent preference for the C2 position. | 1. For aminations, consider a Pd-catalyzed approach.[5]2. Screen different solvents to potentially mitigate steric effects.3. If possible, modify the nucleophile to be less sterically demanding. |

| Formation of 4-hydroxy-pyrimidine side product | 1. Water acting as a nucleophile.2. High temperatures and long reaction times. | 1. Switch to a non-protic solvent like DMF or DMSO.2. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating.[3] |

Conclusion

4-chloro-pyrimidines are undeniably powerful and versatile intermediates in medicinal chemistry. Their reactivity, primarily governed by the SNAr mechanism, allows for the facile and predictable introduction of a wide range of functionalities. By understanding the fundamental principles that dictate their reactivity and carefully controlling reaction parameters, medicinal chemists can effectively harness the synthetic potential of 4-chloro-pyrimidines to construct novel molecular entities with therapeutic promise. The continued exploration of their reaction scope and the development of novel, efficient synthetic methodologies will undoubtedly fuel future drug discovery endeavors.

References

- Benchchem. Reactivity of 4-Chloropyrimidines.

- Benchchem. Optimization of 4-Chloropyrimidine Substitution Reactions.

- Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. (2022).

- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.

- Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development - ACS Publications. (2021).

- nucleophilic aromatic substitutions. YouTube. (2019).

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.

- Method for synthesizing 4-chloro-pyridine. Google Patents.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. (2022).

- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.

- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. Benchchem.

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. (2002).

- 4-Chloropyrimidine. ChemicalBook. (2023).

- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. (2022).

- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. (2023).

- CAS 17180-93-7: 4-Chloropyrimidine. CymitQuimica.

Sources

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Synthesis Protocol for 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine from Ethyl Propionylacetate

Abstract

This document provides a comprehensive, three-step synthesis protocol for the targeted fluorinated pyrimidine derivative, 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine, a key intermediate in pharmaceutical and agrochemical research.[1] The synthesis commences with the electrophilic fluorination of commercially available ethyl propionylacetate (also known as ethyl 3-oxopentanoate), followed by a base-catalyzed cyclocondensation to construct the pyrimidine core, and culminates in a robust chlorination step. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical process parameters to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

Fluorinated pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology and virology.[2][3] The title compound, 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine, possesses a strategically functionalized heterocyclic scaffold, making it a valuable building block for further elaboration in drug discovery programs.[1] The chlorine atom at the C4 position serves as an excellent leaving group for nucleophilic substitution, enabling the introduction of various functionalities.

The synthetic route outlined herein was designed for efficiency, scalability, and reliance on well-established chemical transformations. The strategy is predicated on a convergent three-step sequence:

-

α-Fluorination: Direct electrophilic fluorination of the starting β-keto ester, ethyl propionylacetate, at the α-position to yield the key intermediate, ethyl 2-fluoro-3-oxopentanoate.

-

Pyrimidine Ring Formation: Cyclocondensation of the fluorinated β-keto ester with acetamidine hydrochloride to form the heterocyclic core, yielding 6-ethyl-5-fluoro-2-methylpyrimidin-4-ol.

-

Deoxychlorination: Conversion of the pyrimidin-4-ol tautomer to the final product, 4-chloro-6-ethyl-5-fluoro-2-methylpyrimidine, using phosphorus oxychloride (POCl₃).

This approach ensures the early and regioselective introduction of the crucial fluorine atom, a common strategy that circumvents the often harsh and less selective methods required for fluorinating a pre-formed pyrimidine ring.[4]

Overall Synthetic Workflow

Caption: High-level overview of the three-step synthesis pathway.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

Mechanistic Rationale: This step involves the deprotonation of ethyl propionylacetate at the α-carbon to form an enolate, which then acts as a nucleophile, attacking an electrophilic fluorine source. N-Fluorobenzenesulfonimide (NFSI) is chosen as the fluorinating agent due to its high efficiency, stability, and ease of handling compared to other sources like gaseous F₂.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Ethyl propionylacetate | 144.17 | 20.0 g | 0.139 | 1.0 |

| N-Fluorobenzenesulfonimide (NFSI) | 315.29 | 48.2 g | 0.153 | 1.1 |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 6.1 g | 0.153 | 1.1 |

| Tetrahydrofuran (THF), anhydrous | - | 400 mL | - | - |

Protocol:

-

To a dry 1 L three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (6.1 g, 0.153 mol) dispersion.

-

Wash the NaH dispersion with anhydrous hexanes (2 x 30 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Add 200 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice-water bath.

-

Dissolve ethyl propionylacetate (20.0 g, 0.139 mol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the sodium enolate.

-

In a separate flask, dissolve N-Fluorobenzenesulfonimide (48.2 g, 0.153 mol) in 150 mL of anhydrous THF.

-

Add the NFSI solution dropwise to the enolate solution over 1 hour at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether and 100 mL of water.

-

Separate the layers. Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford ethyl 2-fluoro-3-oxopentanoate as a colorless oil.

Step 2: Synthesis of 6-Ethyl-5-fluoro-2-methylpyrimidin-4-ol

Mechanistic Rationale: This is a classical pyrimidine synthesis involving the cyclocondensation of a 1,3-dicarbonyl compound (the β-keto ester from Step 1) with an amidine.[5] Sodium ethoxide, a strong base, facilitates the reaction by deprotonating the amidine and promoting the initial nucleophilic attack and subsequent cyclization/dehydration cascade.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Ethyl 2-fluoro-3-oxopentanoate | 162.15 | 20.0 g | 0.123 | 1.0 |

| Acetamidine hydrochloride | 94.54 | 12.8 g | 0.135 | 1.1 |

| Sodium Ethoxide | 68.05 | 10.0 g | 0.147 | 1.2 |

| Ethanol, absolute | - | 300 mL | - | - |

Protocol:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (300 mL) followed by the careful, portion-wise addition of sodium ethoxide (10.0 g, 0.147 mol).

-

Once the sodium ethoxide has completely dissolved, add acetamidine hydrochloride (12.8 g, 0.135 mol) and stir the resulting suspension for 15 minutes.

-

Add ethyl 2-fluoro-3-oxopentanoate (20.0 g, 0.123 mol) to the mixture in one portion.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The reaction should become more homogeneous as it progresses.

-

Monitor the reaction by TLC until the starting keto ester is consumed.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in 200 mL of water. Cool the solution in an ice bath.

-

Carefully acidify the aqueous solution to pH 5-6 by the dropwise addition of glacial acetic acid. A white precipitate will form.

-

Stir the suspension in the ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL) and then a small amount of cold ethanol.

-

Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 6-ethyl-5-fluoro-2-methylpyrimidin-4-ol as a white to off-white powder.

Step 3: Synthesis of 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine

Mechanistic Rationale: This reaction converts the pyrimidin-4-ol (which exists predominantly in its keto tautomeric form, pyrimidin-4-one) into the corresponding 4-chloro derivative. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent.[6] The reaction proceeds via the formation of a phosphate ester intermediate on the pyrimidine oxygen, which is then displaced by a chloride ion.[7] The addition of a tertiary amine or DMF can catalyze the reaction.[8][9]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 6-Ethyl-5-fluoro-2-methylpyrimidin-4-ol | 156.15 | 15.0 g | 0.096 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 60 mL | 0.648 | ~6.7 |

| N,N-Dimethylformamide (DMF) | 73.09 | 2.0 mL | - | Catalytic |

Protocol:

-

In a 250 mL flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), add 6-ethyl-5-fluoro-2-methylpyrimidin-4-ol (15.0 g, 0.096 mol).

-

In a fume hood, carefully add phosphorus oxychloride (60 mL) to the flask, followed by the catalytic amount of DMF (2.0 mL).

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The mixture should become a clear, homogenous solution.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Slowly and very carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process that releases HCl gas. Perform this step slowly in an efficient fume hood.

-

Once the quenching is complete, the mixture will be a strongly acidic aqueous solution. Carefully neutralize the solution to pH 7-8 by the slow addition of solid sodium carbonate (Na₂CO₃) or a concentrated NaOH solution, while keeping the beaker in an ice bath.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).[9]

-

Combine the organic extracts, wash with water (100 mL), then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine as a pale yellow liquid or low-melting solid.[9]

Process Visualization

Caption: Detailed step-by-step experimental workflow diagram.

References

- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). Google Scholar.

-

Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. (1984). PubMed. Retrieved February 17, 2026, from [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2011). Molecules. Retrieved February 17, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

5-Fluoropyrimidines. (2016). Oncohema Key. Retrieved February 17, 2026, from [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

-

THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. (1957). Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]

-

An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (2012). Asian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2011). Semantic Scholar. Retrieved February 17, 2026, from [Link]

- Synthesis of chlorinated pyrimidines. (n.d.). Google Patents.

-

Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. (2007). Organic Letters. Retrieved February 17, 2026, from [Link]

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2024). MDPI. Retrieved February 17, 2026, from [Link]

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? (2017). ResearchGate. Retrieved February 17, 2026, from [Link]

-

6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (2011). Asian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

-

Exploring the Synthesis and Applications of 4-Chloro-6-Ethyl-5-Fluoropyrimidine. (2026). LinkedIn. Retrieved February 17, 2026, from [Link]

-

An improvement in synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]

- Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. (n.d.). Google Patents.

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Synthesis of ethyl propionylacetate. (n.d.). PrepChem.com. Retrieved February 17, 2026, from [Link]

-

Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. (n.d.). Organic-chemistry.org. Retrieved February 17, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]

- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bu.edu.eg [bu.edu.eg]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

Application Note: Process Optimization for Deoxychlorination of 6-Ethyl-5-fluoro-2-methyl-4-pyrimidinol

Part 1: Strategic Overview & Chemical Context

Target Molecule Profile

The transformation of 6-ethyl-5-fluoro-2-methyl-4-pyrimidinol (Structure 1 ) to 4-chloro-6-ethyl-5-fluoro-2-methylpyrimidine (Structure 2 ) represents a critical nucleophilic aromatic substitution (

While this specific scaffold includes a 2-methyl substituent, it is chemically analogous to the key intermediate used in the synthesis of Voriconazole (which lacks the 2-methyl group). Consequently, the protocols defined here are derived from high-purity pharmaceutical manufacturing standards used for Voriconazole intermediates, adapted for the steric and electronic effects of the 2-methyl group.

The Tautomeric Challenge

The starting material exists in a tautomeric equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms. In solution, the keto form often predominates. Effective chlorination requires reagents that can trap the enol form or activate the amide-like carbonyl oxygen, converting it into a potent leaving group (typically a phosphorodichloridate).

Part 2: Reagent Selection Matrix

Selection of the chlorinating agent is dictated by reactivity, byproduct management, and downstream purification requirements.

| Reagent | Role | Suitability | Mechanism Note |

| Phosphorus Oxychloride ( | Primary Reagent | High | Forms a reactive phosphoryl intermediate. The gold standard for pyrimidines due to high boiling point (106°C) allowing sufficient activation energy. |

| Thionyl Chloride ( | Alternative | Low-Medium | Often requires forcing conditions or DMF catalysis. |

| Oxalyl Chloride | Mild Reagent | Medium | Useful for sensitive substrates but typically requires catalytic DMF to form the Vilsmeier reagent. More expensive. |

| Base / Catalyst | Critical | Acts as an HCl scavenger and nucleophilic catalyst. Accelerates reaction and prevents acid-catalyzed decomposition. | |

| DMF (Dimethylformamide) | Catalyst | High | Forms the Vilsmeier-Haack reagent (chloroiminium ion) in situ, significantly lowering the activation energy. |

Expert Insight: The "Catalytic Cocktail"

For this specific 5-fluoro-substituted pyrimidine, pure

Part 3: Mechanistic Pathway

The reaction proceeds via an activation-elimination sequence. The oxygen of the pyrimidinone attacks the electrophilic phosphorus, creating a good leaving group, followed by nucleophilic attack by chloride.

Caption: Activation of the C4-hydroxyl group via phosphorylation followed by nucleophilic displacement by chloride.

Part 4: Optimized Experimental Protocol

Scale: 100 mmol basis Safety Level: High (Corrosives, Water-Reactive Reagents)

Materials

-

Substrate: 6-ethyl-5-fluoro-2-methyl-4-pyrimidinol (15.6 g, 100 mmol)

-

Reagent: Phosphorus Oxychloride (

) (46.0 g, 300 mmol, 3.0 eq) -

Base:

-Dimethylaniline (12.1 g, 100 mmol, 1.0 eq) -

Solvent: Toluene (anhydrous, 150 mL) – Preferred over neat reaction for thermal control.

Step-by-Step Procedure

-

System Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl/

off-gassing. -

Charging: Charge the flask with 6-ethyl-5-fluoro-2-methyl-4-pyrimidinol and Toluene . Stir to form a suspension.

-

Base Addition: Add

-Dimethylaniline in one portion. The suspension may change color slightly. -

Reagent Addition (Exotherm Control):

-

Cool the mixture to 10–15°C.

-

Add

dropwise via an addition funnel over 30 minutes. -

Critical: Maintain internal temperature < 35°C during addition.[1]

-

-

Reaction:

-

Once addition is complete, warm slowly to room temperature.

-

Heat the mixture to Reflux (approx. 110°C) .

-

Maintain reflux for 3–5 hours.

-

IPC (In-Process Control): Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexane). Reaction is complete when starting material < 0.5%.

-

-

Workup (The "Inverse Quench"):

-

Cool the reaction mixture to 20–25°C.

-

Prepare a separate vessel with 300 mL crushed ice/water .

-

SLOWLY pour the reaction mixture into the vigorously stirred ice water.

-

Safety Note: Never add water to the reaction flask. The hydrolysis of excess

is violently exothermic.

-

-

Extraction & Purification:

-

Stir the quenched mixture for 30 minutes to ensure complete hydrolysis of phosphoryl intermediates.

-

Separate the organic (Toluene) layer.

-

Extract the aqueous layer with Toluene (

). -

Wash combined organics with Sat.

(to remove residual acid) and Brine. -

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Result: The product usually solidifies upon cooling. Recrystallize from Hexane/heptane if purity < 98%.

-

Part 5: Process Safety & Critical Quality Attributes (CQAs)

The Safety Critical Step: Quenching

The most common cause of runaway events in chlorination is the accumulation of unreacted

Caption: Safety logic for quenching phosphorus oxychloride reactions.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of product during quench | Ensure the quench water is cold (<5°C) and pH is adjusted to neutral quickly after hydrolysis. |

| Sticky/Black Tar | Polymerization or decomposition | Reduce reaction temperature; ensure inert atmosphere ( |

| Incomplete Reaction | Deactivation by HCl | Increase DMA equivalents slightly; ensure reflux temperature is actually reached (check solvent boiling point). |

Part 6: References

-

Voriconazole Intermediate Synthesis: Pfizer Inc. "Process for the preparation of voriconazole."[2][3][4] European Patent EP1355884. Describes the chlorination of the 5-fluoro-pyrimidine scaffold using

and organic bases. -

Safety of POCl3 Quenching: Org. Process Res. Dev. 2012, 16, 11, 1727–1729. "Safety Evaluation of the Quenching of POCl3 Reaction Mixtures." Detailed calorimetry data on inverse vs. direct quench.

-

Vilsmeier-Haack Mechanism on Pyrimidines: March's Advanced Organic Chemistry, 8th Edition. Section on conversion of OH to Cl in nitrogen heterocycles.

-

General Protocol for Hydroxypyrimidine Chlorination: World Intellectual Property Organization (WIPO). WO2007132467. "Improved process for the preparation of 4-chloro-5-fluoropyrimidines."[4]

Sources

Troubleshooting & Optimization

optimizing purification of 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine by recrystallization

Technical Support Center: Optimization of 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine Recrystallization

Executive Summary

You are working with 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine (CAS: 1557848-97-1).[1][2][3][4][5] This compound is structurally analogous to the key Voriconazole intermediate (which lacks the 2-methyl group), sharing similar physicochemical challenges. The primary difficulties in purifying this class of halogenated pyrimidines via recrystallization are "oiling out" (liquid-liquid phase separation) and hydrolytic instability of the C4-chlorine atom.[1][2]

This guide provides a self-validating workflow to optimize yield and purity, moving beyond standard protocols to address the specific lipophilic and thermal properties of the 2-methyl variant.

Module 1: Solvent System Selection

Objective: Identify the thermodynamic window where the target crystallizes rather than oils out.

Q: What is the optimal solvent system for this specific pyrimidine? A: Due to the 2-methyl and 6-ethyl substitutions, this molecule is significantly lipophilic.[1][2] Unlike simple pyrimidines that crystallize well from water/alcohol, this compound requires a system that suppresses phase separation.[3][4]

| Solvent System | Ratio (v/v) | Mechanism of Action | Best For |

| Methanol / Water | 80:20 to 60:40 | Anti-solvent: Water reduces solubility dramatically.[1][2][3][4] Risk:[1][2][3][6] High risk of oiling out if water is added too fast or hot.[3][4] | Removing polar impurities (inorganic salts, tars).[3][4] |

| Heptane (or Hexane) | 100% | Temperature-dependent: Soluble at boil, insoluble at -20°C. | Removing polar byproducts (e.g., hydrolyzed 4-hydroxy analogs).[1][2][3][4] |

| Isopropanol (IPA) | 100% | Intermediate Polarity: Good balance for moderate cooling crystallization.[3][4] | General purification; best balance of yield/purity. |

Critical Insight: The 2-methyl group lowers the melting point relative to unsubstituted analogs. If your compound is an oil at room temperature, do not attempt standard recrystallization. Instead, perform a "melt crystallization" at -20°C in Heptane or convert to the Hydrochloride Salt (see Module 3).[4]

Module 2: Troubleshooting "Oiling Out"

Issue: The solution turns cloudy and deposits a separate oily layer instead of crystals.

Q: Why is my product oiling out, and how do I fix it? A: Oiling out occurs when the saturation temperature of your solute exceeds its melting point in the solvent mixture.[7] Impurities depress the melting point further, exacerbating the issue.

Troubleshooting Logic Flow

Corrective Protocol:

-

Re-heat the mixture until the oil redissolves.

-

Add a Seed Crystal: This provides a nucleation surface, bypassing the energy barrier for solidification.[4]

-

Reduce Polarity: If using MeOH/Water, add more Methanol. The oil phase is likely hydrophobic; making the solvent more hydrophobic keeps the oil in solution longer, allowing crystals to form.

Module 3: Impurity Profiling & Removal

Objective: Target specific byproducts common to chloropyrimidine synthesis.[1][2][3]

Q: How do I remove the 4-hydroxy impurity (Hydrolysis Product)? A: The 4-chloro group is labile.[1][2] In the presence of water and heat, it hydrolyzes to the 4-hydroxy analog (4-hydroxy-6-ethyl-5-fluoro-2-methylpyrimidine).[1][2][3][4]

-

Detection: HPLC (The hydroxy species is significantly more polar and elutes earlier on Reverse Phase C18).[4]

-

Removal: The hydroxy impurity is much less soluble in non-polar solvents than the chloro-product.

Q: How do I handle over-chlorinated byproducts? A: If polychlorinated species are present, they are more lipophilic.[3][4]

-

Removal: Use Methanol/Water .[3][4] The polychlorinated impurities will precipitate last or stay in the mother liquor if you stop cooling at 0°C rather than -20°C.[4]

Module 4: Detailed Experimental Protocol (SOP)

Standard Operating Procedure: Recrystallization of CAS 1557848-97-1 [1][2][3][4]

-

Dissolution:

-

Nucleation Zone:

-

Crystallization:

-

Isolation:

Advanced Strategy: The "Salt Switch"

If the free base is an intractable oil or refuses to crystallize, convert it to the Hydrochloride Salt .

-

Bubble dry HCl gas or add HCl in Dioxane (1.1 eq).

-

The HCl salt of the pyrimidine is highly polar and high-melting.[4] It will precipitate immediately.

-

Filter the salt, wash with EtOAc.[4]

-

Optional: Neutralize back to free base using aqueous NaHCO₃ if the neutral form is required for the next step.

References

-

Pfizer Inc. (1997).[3][4] Process for the preparation of Voriconazole and intermediates.[4] U.S. Patent 5,567,817.[3][4] (Describes the homologous 2-H pyrimidine synthesis and purification).

-

Organic Process Research & Development. (2001).[3][4] Synthesis of Voriconazole: A Novel Broad-Spectrum Antifungal Agent.[1][2][3][4] Vol 5, Issue 1. (Details on chloropyrimidine instability). [3]

-

PubChem. (2025).[3][4] Compound Summary: 4-Chloro-6-ethyl-5-fluoropyrimidine.[1][2][3][4][5][12][13] (Physicochemical data for the structural analog). [3]

-

National Center for Biotechnology Information. (2025). CAS 1557848-97-1 Entry.[1][2][3][4][5] (Verification of the specific 2-methyl compound existence). [3]

Sources

- 1. 1557304-43-4|4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 2. 137234-74-3|4-Chloro-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]

- 3. 4-Chloro-5-fluoro-6-methylpyrimidine | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [sigmaaldrich.com]

- 5. 1557848-97-1|4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine|BLD Pharm [bldpharm.com]

- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. danabiosci.com [danabiosci.com]

- 13. 4-Chloro-6-ethyl-5-fluoro-pyrimidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

minimizing hydrolysis of 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine during storage

A Guide to Minimizing Hydrolysis During Storage and Handling

Welcome to the technical support resource for 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine (CAS 137234-74-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of this critical intermediate. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying chemical principles to help you make informed decisions in your work.

The chloro-substituent at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic substitution, particularly hydrolysis.[1][2] This degradation can compromise experimental outcomes, leading to reduced yields and the presence of impurities. This document provides a comprehensive framework for mitigating this risk.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine?

The principal stability issue is its sensitivity to moisture, which leads to hydrolysis. The chlorine atom on the electron-deficient pyrimidine ring is a good leaving group and can be readily displaced by water, a nucleophile, to form 6-ethyl-5-fluoro-2-methylpyrimidin-4-ol and hydrochloric acid. This process is often irreversible and reduces the purity of your material.

Q2: I've stored the compound as a solid in the freezer. Is it still susceptible to hydrolysis?

While storing the compound as a solid at low temperatures (-20°C is recommended) is the best practice, hydrolysis can still occur if proper precautions are not taken.[3] The risk arises from:

-

Atmospheric Moisture: Every time the container is opened, it is exposed to ambient moisture.

-

Condensation: If a cold container is opened before it has warmed to room temperature, water vapor from the air will condense on the cold solid, accelerating degradation.

Q3: My analytical data (HPLC, LC-MS) shows an unexpected peak. Could this be a degradation product?

Yes, this is a very common indicator of hydrolysis. The hydrolyzed product, 6-ethyl-5-fluoro-2-methylpyrimidin-4-ol, will have a different retention time on HPLC and a distinct mass-to-charge ratio (m/z) in mass spectrometry. You would expect to see a molecular ion corresponding to the loss of Chlorine (35.45 u) and the addition of a hydroxyl group (17.01 u), a net change of approximately -18.44 u.

Q4: Can I prepare a stock solution in DMSO and store it?

While aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are preferable to protic solvents (like water or methanol), long-term stability in these solvents is not guaranteed.[2] DMSO is notoriously hygroscopic (readily absorbs moisture from the air). If you must prepare a stock solution, use anhydrous grade DMSO, prepare it fresh, and store it under an inert atmosphere in small, single-use aliquots at -80°C for a limited time.[2]

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section addresses specific problems you might encounter and provides a logical workflow for resolving them.

Issue 1: Inconsistent or Low Yields in Subsequent Reactions

-

Probable Cause: The purity of your 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine starting material has been compromised by hydrolysis, meaning less of the active reagent is available for your reaction.

-

Troubleshooting Steps:

-

Purity Assessment: Do not assume 100% purity. Before use, analyze the starting material using a validated analytical method like HPLC-UV or qNMR to determine its exact purity. (See Protocol 2).

-

Review Storage Protocol: Scrutinize your current storage and handling procedures against the recommendations in this guide. Were containers properly sealed? Was the material blanketed with an inert gas? Was it allowed to warm to room temperature before opening?

-

Implement Corrective Actions: Discard any material suspected of significant degradation. For new material, immediately implement the Recommended Storage and Handling Protocol (See Protocol 1).

-

Issue 2: Appearance of an Impurity Peak in Analytical Traces

-

Probable Cause: The compound has partially hydrolyzed to 6-ethyl-5-fluoro-2-methylpyrimidin-4-ol.

-

Troubleshooting Steps:

-

Peak Identification: Use LC-MS to confirm the mass of the impurity peak. It should correspond to the molecular weight of the hydrolyzed product (C₆H₇FN₂O, MW: 158.13 g/mol ), compared to the parent compound (C₆H₆ClFN₂, MW: 160.58 g/mol ).[4]

-

Source Determination: Was the degradation observed in the solid starting material or only after it was dissolved in a solvent?

-

If in the solid, the primary storage was inadequate.

-

If only in solution, the solvent was likely not anhydrous, or the solution was stored improperly. Protic solvents are particularly problematic.[2]

-

-

Solution: Prepare all solutions fresh for immediate use with high-purity, anhydrous aprotic solvents.

-

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common issues.

Caption: Troubleshooting workflow for hydrolysis issues.

Recommended Protocols & Data

Adherence to validated protocols is the most effective way to preserve the integrity of your compound.

Data Summary Tables

Table 1: Recommended Storage Conditions

| Parameter | Solid Material | Stock Solution (in Anhydrous Aprotic Solvent) |

| Temperature | -20°C or colder[3] | -80°C[2] |

| Atmosphere | Inert Gas (Argon or Nitrogen)[3] | Inert Gas (Argon or Nitrogen) |

| Container | Tightly sealed, amber glass vial with PTFE-lined cap. Seal with Parafilm. | Single-use cryovials with O-ring seals. |

| Max Duration | 12+ months (if unopened) | < 1 month (verify purity before use)[2] |

Table 2: Solvent Compatibility for Storage

| Solvent Class | Examples | Recommendation & Rationale |

| Aprotic (Non-polar) | Dichloromethane, Toluene | Recommended (Short-Term): Good for immediate use. Ensure anhydrous grade. Less hygroscopic than other aprotics. |

| Aprotic (Polar) | DMSO, DMF, Acetonitrile | Use with Caution: Must be high-purity anhydrous grade. Highly hygroscopic. Prepare solutions fresh.[2] |

| Protic | Water, Methanol, Ethanol | NOT RECOMMENDED: These are nucleophiles that will actively participate in and accelerate hydrolysis.[2] |

Protocol 1: Recommended Storage and Handling

-

Receiving the Material: Upon receipt, inspect the container seal. If it appears compromised, quarantine the material for purity analysis.

-

Initial Storage: Place the sealed container in a -20°C freezer. Log the item in your chemical inventory.

-

Dispensing the Solid: a. Move the sealed container from the freezer to a desiccator. b. Allow the container to warm completely to ambient laboratory temperature before opening (this takes ~60-90 minutes). This is a critical step to prevent condensation. c. In a glove box or under a gentle stream of inert gas (e.g., argon), quickly weigh the desired amount of solid into a tared vial. d. Backfill the original container with inert gas, seal it tightly, wrap with Parafilm, and immediately return it to the -20°C freezer.

-

Preparing Solutions: a. Use only new, sealed bottles of anhydrous grade solvents. b. Add the solvent to the vial containing the dispensed solid. c. If a stock solution must be stored, immediately aliquot it into single-use vials, flush with inert gas, seal, and place in a -80°C freezer.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general workflow for assessing the purity of 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine and detecting its primary hydrolytic degradant.

-

Objective: To quantify the percentage of the active compound and identify the presence of 6-ethyl-5-fluoro-2-methylpyrimidin-4-ol.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.[5]

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of Acetonitrile. Dilute 1:10 with Acetonitrile for injection.

-

-

Expected Results: The parent compound, being more non-polar, will have a longer retention time than the more polar hydrolyzed product (pyrimidinol). Purity can be calculated based on the relative peak areas.

Hydrolysis Mechanism

The degradation of 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine in the presence of water proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Caption: Hydrolysis of 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine.

Note: The DOT script above is a placeholder for the chemical structures. A proper chemical drawing would show the pyrimidine ring with substituents, the attack of a water molecule on the C4 carbon, displacement of the chloride ion, and subsequent deprotonation to yield the pyrimidinol.

References

- Benchchem. Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine.

- Benchchem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.

- ChemicalBook. 4-Chloropyrimidine CAS#: 17180-93-7.

- Wang, T. et al. Exploring the Synthesis and Applications of 4-Chloro-6-Ethyl-5-Fluoropyrimidine. (2026).

- ResearchGate. Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column.

- PubChem. 4-Chloro-6-ethyl-5-fluoropyrimidine. National Center for Biotechnology Information.

- Irvin, J. L. & Northey, E. H. The investigations of the methods for the reduction of chloroyrimidines. Oregon State University.

Sources

Technical Support Center: Resolving Thermal Instability in Fluorinated Pyrimidine Synthesis

Welcome to the technical support center dedicated to addressing the critical issue of thermal instability in the synthesis of fluorinated pyrimidines. As a senior application scientist, I have witnessed firsthand the challenges researchers face when working with these highly energetic reactions. This guide is designed to provide you with not just protocols, but the underlying scientific principles to help you anticipate, diagnose, and resolve thermal control issues in your experiments. Our goal is to empower you with the knowledge to conduct these syntheses safely and efficiently.

Section 1: Troubleshooting Guide - A Proactive Approach to Thermal Events

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of fluorinated pyrimidines.

Q1: My reaction is showing an uncontrollable temperature spike (a runaway reaction). What are the immediate steps, and what caused this?

A1: An unexpected and rapid increase in temperature is a sign of a thermal runaway, which can occur when the heat generated by the reaction exceeds the capacity of the cooling system to dissipate it.[1][2]

Immediate Actions:

-

Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

-

Emergency Cooling: If safe to do so, apply emergency cooling. This could involve an ice bath or other available cooling methods.

-

Evacuate: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.

Root Cause Analysis:

-

Highly Exothermic Nature of Fluorination: The formation of the carbon-fluorine bond is a highly exothermic process.[3][4] This is a primary contributor to the thermal instability of these reactions.

-

Inadequate Heat Dissipation: As the scale of the reaction increases, the ratio of volume to surface area also increases, making it more difficult to remove the heat generated.[2]

-

Accumulation of Unreacted Reagents: If the reaction is initiated at a low temperature and the reagents are added too quickly, they can accumulate. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction of the built-up reagents.

-

Cooling System Failure: A malfunction in the cooling system, such as a loss of coolant flow, can lead to a rapid loss of temperature control.[1]

Q2: I'm using the Balz-Schiemann reaction to introduce fluorine, and the decomposition of the diazonium salt is too vigorous. How can I control this?

A2: The thermal decomposition of aryl diazonium tetrafluoroborate salts in the Balz-Schiemann reaction is known to be highly exothermic and can lead to runaway decompositions.[5]

Control Strategies:

-

Portion-wise Addition: Instead of heating the entire bulk of the isolated diazonium salt, add it in small portions to a pre-heated, high-boiling point solvent. This allows for better control over the rate of decomposition and heat generation.

-

Solvent Selection: The choice of solvent can help to temper the reaction.[5] High-boiling, inert solvents can act as a heat sink, absorbing the energy released during decomposition.

-

In-Situ Generation: To avoid the isolation of potentially explosive diazonium intermediates, consider generating and decomposing the diazonium salt in situ.[5] This can be achieved by using reagents like tert-butyl nitrite and BF3-etherate.

-

Photochemical Decomposition: In some cases, photochemical decomposition can be a milder alternative to thermal decomposition.[6]

Q3: My nucleophilic aromatic substitution (SNAr) reaction to introduce fluorine is sluggish, and increasing the temperature is causing decomposition of my starting material. What are my options?

A3: While SNAr reactions are a common method for fluorinating pyrimidines, achieving a good reaction rate without thermal degradation can be challenging.

Troubleshooting Steps:

-

Leaving Group: The nature of the leaving group is crucial. While fluoride is a poor leaving group in many reactions, in SNAr, its high electronegativity stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining addition step.[7] If you are using other halogens like chlorine or bromine, the reaction may be slower.

-

Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or sulfolane are known to accelerate SNAr reactions by solvating the cation and leaving the nucleophile more reactive.

-

Fluoride Source: The choice of fluoride source is critical. Anhydrous potassium fluoride is a common choice, but its effectiveness can be improved by ensuring it is completely dry and has a high surface area.[3] Spray-dried KF or the use of a phase-transfer catalyst can enhance reactivity.[3]

-

Microwave-Assisted Synthesis: Microwave heating can often accelerate reactions at lower bulk temperatures, potentially avoiding thermal decomposition of sensitive substrates.

Section 2: Frequently Asked Questions (FAQs)

What are the primary hazards associated with fluorinating agents?

Many fluorinating reagents are corrosive and toxic.[8] Anhydrous hydrogen fluoride (HF) is particularly dangerous, causing severe burns that may not be immediately painful.[9][10][11] It is crucial to handle HF in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including specialized gloves and eye protection.[9][12] Always have a calcium gluconate gel available as a first aid measure for HF burns.[11]

How can I predict the thermal risk of my fluorination reaction before scaling up?

Reaction calorimetry is an essential tool for assessing the thermal risk of a chemical process.[13] It can provide data on the heat of reaction, the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR). This information is critical for ensuring that the process can be safely scaled up.

Are there any modern alternatives to traditional fluorination methods that offer better thermal stability?

Yes, continuous flow chemistry is emerging as a powerful tool for managing highly exothermic reactions.[14] The small reaction volume and high surface-area-to-volume ratio in a microreactor allow for excellent heat transfer and precise temperature control, significantly reducing the risk of thermal runaway.[14]

Section 3: Experimental Protocols

Protocol 1: Controlled Thermal Decomposition of a Diazonium Tetrafluoroborate Salt

This protocol describes a method for the controlled decomposition of an isolated diazonium salt to minimize the risk of a runaway reaction.

Materials:

-

Aryl diazonium tetrafluoroborate salt

-

High-boiling point inert solvent (e.g., decalin, dichlorobenzene)

-

Three-neck round-bottom flask

-

Thermometer

-

Condenser

-

Heating mantle with a temperature controller

-

Addition funnel or powder dispenser

Procedure:

-

Set up the three-neck flask with the condenser, thermometer, and addition funnel/powder dispenser.

-

Add the high-boiling point solvent to the flask and heat it to the desired decomposition temperature.

-

Once the solvent has reached a stable temperature, begin adding the diazonium salt in small portions over an extended period.

-

Monitor the reaction temperature closely. If a rapid increase in temperature is observed, immediately stop the addition of the diazonium salt.

-

After the addition is complete, maintain the reaction at the decomposition temperature until gas evolution ceases.

-

Allow the reaction to cool to room temperature before proceeding with workup.

Protocol 2: Safety Precautions for Handling Anhydrous Hydrogen Fluoride (HF)

This protocol outlines the essential safety measures for handling anhydrous HF.

Personal Protective Equipment (PPE):

-

Gloves: Use neoprene or nitrile gloves specifically rated for HF. Always wear two pairs.

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[12]

-

Body Protection: Wear a lab coat and an acid-resistant apron.

-

Respiratory Protection: Work exclusively in a certified chemical fume hood.

Emergency Preparedness:

-

Ensure an emergency eyewash and safety shower are immediately accessible.

-

Have a tube of 2.5% calcium gluconate gel readily available in the lab.[11]

-

Inform your colleagues that you will be working with HF.

Handling Procedure:

-

Before starting, ensure all necessary equipment is in the fume hood and functioning correctly.

-

Carefully connect the HF cylinder to your apparatus using appropriate fittings.

-

Slowly open the valve to introduce the HF into your reaction.

-

Monitor the reaction closely from outside the fume hood.

-

Upon completion, carefully quench any remaining HF according to established laboratory procedures.

Section 4: Data Presentation & Visualization

Table 1: Thermal Hazard Comparison of Common Fluorination Strategies

| Fluorination Method | Key Thermal Hazard | Control Measures |

| Balz-Schiemann | Highly exothermic decomposition of diazonium salt[5] | Portion-wise addition, use of high-boiling solvents, in-situ generation[5] |

| Direct Fluorination (F2) | Extremely exothermic and difficult to control | Specialized equipment, dilution with inert gas, low temperatures |

| Nucleophilic Aromatic Substitution (SNAr) | Exothermic, potential for runaway with reactive substrates | Controlled addition of reagents, efficient cooling, solvent selection |

| Continuous Flow Fluorination | Minimal thermal hazard due to excellent heat transfer[14] | Precise control of reaction parameters (temperature, residence time) |

Diagrams

Troubleshooting Workflow for Thermal Events

Caption: Decision workflow for responding to a thermal event.

Balz-Schiemann Reaction Control Strategies

Sources

- 1. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]

- 2. cedrec.com [cedrec.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Balz-Schiemann Reaction [organic-chemistry.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pharmtech.com [pharmtech.com]

- 9. kouraglobal.com [kouraglobal.com]

- 10. orgsyn.org [orgsyn.org]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. dir.ca.gov [dir.ca.gov]

- 13. Calorimetry | University of Tübingen [uni-tuebingen.de]

- 14. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

identifying side products in the chlorination of hydroxy-pyrimidines

Current Status: ONLINE | Agent: Senior Application Scientist

Welcome to the Chlorination Crisis Center . You are likely here because your LCMS is showing a forest of unexpected peaks, or your "simple" conversion of a hydroxy-pyrimidine (tautomeric pyrimidone) to a chloro-pyrimidine using POCl

This guide is not a textbook. It is a field manual for identifying, fixing, and preventing the specific side products that plague this reaction.

Module 1: The "Stuck" Intermediate (Phosphorodichloridates)

The Symptom: You monitor the reaction by LCMS. You see the Starting Material (SM) disappearing, but the desired Product (Cl-pyrimidine) is not forming stoichiometrically. Instead, you see a major peak at [M + 82] or [M + 100] (depending on ionization/hydrolysis in the MS source).

The Diagnosis:

Your reaction is stuck at the O-phosphorylated intermediate .

The mechanism of POCl

-

Activation: The oxygen attacks phosphorus to form a dichlorophosphate ester (leaving group).

-

Displacement: A chloride ion attacks the ring carbon, displacing the phosphate group (S

Ar).

If Step 2 is too slow (electron-rich ring, steric hindrance, or lack of free chloride), the intermediate accumulates.

The Fix:

-

Add an Exogenous Chloride Source: The reaction is often starved of nucleophilic chloride. Add LiCl or Benzyltriethylammonium chloride (BTEAC) (5-10 mol%) to increase the concentration of available Cl

. -

Base Catalysis: If you aren't using a base, add N,N-Diethylaniline or Diisopropylethylamine (DIEA) . This scavenges HCl and can help activate the POCl

. -

Temperature: This displacement often requires a threshold temperature (typically >80°C).[1]

Module 2: The "Dimer" Trap (Ether Formation)

The Symptom: LCMS shows a peak at [2M - 36] (Mass of 2 SM units minus HCl). Example: If your SM is MW 112 and Product is MW 130.5, you see a peak at ~188.

The Diagnosis:

O-Alkylation (Dimerization).

As the desired Chloro-product forms, it becomes a potent electrophile. If the concentration of unreacted Hydroxy-SM is high, the SM attacks the Product instead of the POCl

The Fix:

-

The "Inverse Addition" Protocol: Do not add POCl

to the SM. Instead, dissolve SM in a non-nucleophilic solvent (or use neat POCl -

Concentration: Dilute the reaction. High concentration favors bimolecular side reactions (dimerization) over unimolecular-like activation.

Module 3: The "Phantom" Reversion (Hydrolysis During Workup)

The Symptom: The reaction looked perfect on the HPLC at 100°C. You quenched it, did an aqueous workup, and now the LCMS shows 20% Starting Material again.

The Diagnosis:

Acid-Catalyzed Hydrolysis.

Chloro-pyrimidines, especially those with electron-withdrawing groups or at the 2-position, are highly susceptible to hydrolysis in hot, acidic water. When you quench POCl

The Fix:

-

Cold Quench: Quench into ice-water , keeping the internal temp <10°C.

-

Buffered Quench: Quench into a saturated NaHCO

or K -

Non-Aqueous Workup: If the product is volatile or stable, distill off excess POCl

first, then dilute with DCM/EtOAc before adding a minimal amount of cold water.

Visualizing the Pathways

The following diagram maps the decision points where your reaction deviates from the desired path.

Caption: Mechanistic fork showing where the reaction stalls (Intermediate), dimerizes, or reverts during workup.

Troubleshooting Data & Impurity Profile

Use this table to match your LCMS observation to the specific chemical failure mode.

| Observed Mass Shift | Identity | Cause | Corrective Action |

| M (SM) | Starting Material | Incomplete reaction or Hydrolysis Reversion. | Check quench pH.[2] If reaction incomplete, add catalyst (DMF). |

| M + 18 (vs Product) | Hydroxy-Pyrimidine | Reversion. Product hydrolyzed back to SM during workup. | Use buffered quench (NaHCO |

| M + 82 (approx) | Phosphorodichloridate | Stuck Intermediate. Leaving group not displaced. | Increase Temp; Add Cl |

| 2M - 36 | Dimer (Ether) | S | Increase POCl |

| M + 28 | Formylated Product | Vilsmeier Side Reaction. Formylation by DMF. | Reduce DMF loading; Lower temperature. |

Standardized Protocol: The "Safe-Fail" Method

This protocol is designed to minimize dimerization and prevent hydrolysis reversion.

Reagents:

-

Hydroxy-pyrimidine (1.0 equiv)

-

POCl

(3.0 - 5.0 equiv) [Excess is crucial to prevent dimers] -

Optional: N,N-Dimethylaniline (1.0 equiv) or DMF (Cat. 5 mol%)

Step-by-Step:

-

Setup: Place solid Hydroxy-pyrimidine in a dry flask under Nitrogen.

-

Reagent Addition: Add POCl

neat. If a co-solvent is required (e.g., Toluene), add it now.-

Critical: Do not add SM to hot POCl

unless strictly controlling addition rate.

-

-

Activation: Add base/catalyst at room temperature.

-

Reaction: Heat to reflux (typically 100-110°C). Monitor by HPLC/UPLC (take aliquot, quench in MeOH).

-

Checkpoint: If Intermediate (M+82) persists > 2 hours, add BTEAC (5 mol%).

-

-

Workup (The Danger Zone):

-

Cool mixture to RT.

-

Option A (Distillation - Preferred): Distill off excess POCl

under reduced pressure. Dilute residue with DCM. Pour into ice-cold NaHCO -

Option B (Direct Quench): Pour reaction mixture slowly into a rapidly stirring slurry of Ice and NaHCO

.-

Safety: POCl

hydrolysis has an induction period. It may not fizz immediately.[2] Do not rush. Wait for the exotherm.

-

-

-

Isolation: Extract immediately with EtOAc or DCM. Wash organic layer with Brine. Dry over Na

SO

FAQ: Field Questions

Q: Can I use Thionyl Chloride (SOCl

Q: My product is volatile. How do I remove the POCl

Q: I see a "delayed exotherm" during quench. What happened?

A: This is a classic safety hazard. POCl

References

-

Safety of POCl3 Hydrolysis

-

Solvent-Free Chlorination Protocols

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3.

- Molecules 2012, 17(4), 4533-4544.

-

Vilsmeier-Haack Mechanism & Side Reactions

- Vilsmeier-Haack Reaction in the Synthesis of Heterocycles.

- Organic Reactions (Wiley), 2004.

-

General Pyrimidine Chemistry

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine dimer - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 9. Photo-CIDNP study of pyrimidine dimer splitting. II: Reactions involving pyrimidine radical anion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Overcoming Steric Hindrance in 5-Fluoro-Pyrimidine Substitution Reactions

Introduction: The "Steric Impostor" Effect of 5-Fluoro

Welcome to the Technical Support Center. This guide addresses the unique challenges of functionalizing 5-fluoropyrimidines.

The Core Challenge:

Researchers often misdiagnose reactivity issues with 5-fluoropyrimidines as purely "steric." While the fluorine atom is physically small (Van der Waals radius

This guide provides self-validating protocols to overcome these barriers in

Part 1: Troubleshooting Reactions

Q: I am observing poor regioselectivity when reacting 2,4-dichloro-5-fluoropyrimidine with bulky amines. How do I force substitution at the C-4 position?

A: You must exploit the "LUMO-driven" electronic bias over steric repulsion.

In 2,4-dichloro-5-fluoropyrimidine, the C-4 position is naturally more electrophilic due to the inductive effect of the adjacent nitrogen and the 5-fluorine. However, bulky nucleophiles (e.g., tert-butylamine, isopropylamine) often yield a mixture of C-2 and C-4 products because the C-4 position is sterically flanked by the 5-F and the C-5 substituent.

Troubleshooting Protocol:

-

Switch Solvent to HFIP (Hexafluoroisopropanol):

-

Mechanism:[1][2][3][4][5][6][7][8] HFIP is a strong hydrogen-bond donor. It solvates the leaving group (chloride) and the pyrimidine nitrogens, effectively lowering the LUMO energy at C-4 and stabilizing the Meisenheimer complex.

-

Impact: Increases C-4 selectivity by up to 20:1 compared to THF or DMF.

-

-

Low-Temperature Addition:

-

Perform the addition at -78 °C and warm slowly. Kinetic control favors C-4 substitution (lower activation energy), whereas thermodynamic control (higher temp) allows equilibration which may favor the C-2 product if sterics are severe.

-

-

The "Tertiary Amine" Trick:

-

If using a secondary amine is difficult, react with a tertiary amine first. Recent studies indicate tertiary amines can react selectively at C-2 via an in situ N-dealkylation mechanism, leaving C-4 available for subsequent steps, or vice-versa depending on the auxiliary base used [1].

-

Decision Matrix for

Caption: Logic flow for ensuring C-4 regioselectivity in 5-fluoropyrimidines.

Part 2: Palladium-Catalyzed Cross-Couplings (Buchwald-Hartwig)

Q: My Buchwald-Hartwig coupling fails with sterically hindered amines (e.g., 2,6-disubstituted anilines). The 5-F group seems to deactivate the catalyst. What is the fix?

A: The issue is likely "Reductive Elimination" failure, not Oxidative Addition.

The 5-F group makes the pyrimidine electron-deficient, which actually accelerates oxidative addition of the Pd(0) into the C-Cl bond. However, the resulting Pd(II) complex is very tight. If your incoming amine is bulky, the complex cannot undergo reductive elimination to form the C-N bond.

Solution: Ligand Engineering You must use dialkylbiaryl phosphine ligands (Buchwald Ligands) designed to open up space around the metal center.

Recommended Ligand Hierarchy:

| Ligand | Steric Profile | Best Use Case |

| BrettPhos | High Bulk | Primary amines, high selectivity for mono-arylation. |

| t-BuBrettPhos | Very High Bulk | Extremely hindered amides or secondary amines. |

| RuPhos | Moderate/High | Secondary amines, general purpose for hindered substrates. |

| XPhos | High | Excellent for weak nucleophiles (e.g., sulfonamides). |

Validated Protocol: Coupling a Bulky Amine to 4-Chloro-5-Fluoropyrimidine

Objective: Couple 2,6-dimethylaniline to 4-chloro-5-fluoropyrimidine.

Reagents:

-

Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃ (1 mol%)

-

Ligand: BrettPhos (4 mol%) (Critical: Ligand/Pd ratio > 1.5)

-

Base:

(weak base) or NaOtBu (strong base, faster reaction) -

Solvent: tert-Amyl alcohol (higher boiling point than t-BuOH, better solubility) or Dioxane.

-

Additive: Water (0.1 equiv) – Note: Strictly anhydrous conditions can sometimes stall boronic acid couplings, but for amination, water exclusion is generally preferred unless using inorganic bases where trace water aids solubility.

Step-by-Step Procedure:

-

Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and BrettPhos in dioxane. Stir at 80°C for 2 minutes to form the active

species. Why? Bulky ligands take time to bind. In-situ formation without heat often fails. -

Substrate Addition: Add the 5-fluoropyrimidine (1.0 equiv), the bulky amine (1.2 equiv), and NaOtBu (1.4 equiv).

-

Reaction: Seal and heat to 100°C for 4-12 hours.

-